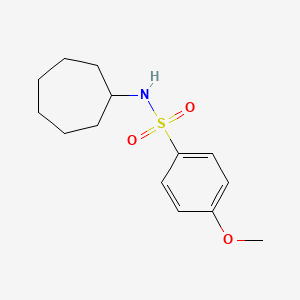

N-cycloheptyl-4-methoxybenzenesulfonamide

描述

Contextualization of Sulfonamides within Modern Chemical and Biological Research

Sulfonamides, characterized by a sulfonyl group connected to an amine, are a class of compounds that have had a profound impact on medicine and chemical research. nih.govontosight.ai Historically, they were among the first effective antimicrobial agents and continue to be vital in treating bacterial infections. nih.govontosight.ai Beyond their antibacterial properties, sulfonamides exhibit a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant effects. ontosight.ainih.gov This versatility has cemented their status as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in biologically active compounds. mdpi.com The acidic nature of the sulfonamide proton plays a significant role in its biological activity, influencing its solubility and interaction with biological targets. biolmolchem.com

Overview of Structurally Related Benzenesulfonamide (B165840) Derivatives in Academic Inquiry

The benzenesulfonamide scaffold, in particular, has been the subject of extensive academic and industrial research. By modifying the substituents on both the benzene (B151609) ring and the sulfonamide nitrogen, researchers have been able to fine-tune the pharmacological properties of these derivatives to target specific enzymes and receptors. For instance, some benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. semanticscholar.org Others have been developed as anti-inflammatory agents by targeting cyclooxygenase-2 (COX-2), similar to the mechanism of celecoxib, a well-known anti-inflammatory drug. researchgate.net The nature of the group attached to the sulfonamide nitrogen is a key determinant of the compound's medicinal efficacy. biolmolchem.com

Rationale for the Academic Investigation of N-cycloheptyl-4-methoxybenzenesulfonamide

Chemical and Physical Properties of this compound

Below is a table summarizing the computed chemical and physical properties of this compound. It is important to note that these are predicted values and may differ from experimentally determined data.

| Property | Value |

| Molecular Formula | C₁₅H₂₃NO₃S |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | N-(cycloheptylmethyl)-4-methoxybenzenesulfonamide |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 297.13986477 Da |

| Topological Polar Surface Area | 63.8 Ų |

Data sourced from PubChem CID 176436468. nih.gov

Synthesis and Structural Analysis

Potential Areas of Research

Given the diverse biological activities of the broader benzenesulfonamide class, this compound could be a candidate for screening in a variety of biological assays. Potential areas of investigation could include its activity as an antimicrobial, anti-inflammatory, or anticancer agent. ontosight.ai Furthermore, its potential as a carbonic anhydrase inhibitor could be explored, drawing parallels from other benzenesulfonamide derivatives that have shown efficacy in this area. semanticscholar.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

N-cycloheptyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBSVHIIMCBIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for N Cycloheptyl 4 Methoxybenzenesulfonamide

Retrosynthetic Analysis and Key Disconnection Strategies for N-cycloheptyl-4-methoxybenzenesulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical and strategically sound disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group.

This primary disconnection simplifies the molecule into two key synthons: a nucleophilic amine component, cycloheptylamine (B1194755) , and an electrophilic sulfonyl component, derivable from 4-methoxybenzenesulfonyl chloride . This approach is the most common and direct method for constructing sulfonamides. nih.gov The charged synthons correspond to readily available or easily synthesizable reagents, making this a highly convergent and efficient synthetic strategy.

The synthesis of the precursor, 4-methoxybenzenesulfonyl chloride, can be further analyzed. It is typically derived from anisole (B1667542) (methoxybenzene) through an electrophilic aromatic substitution reaction, specifically chlorosulfonylation.

Figure 1: Retrosynthetic Disconnection of this compound

Optimized Synthetic Pathways for this compound

Building upon the retrosynthetic analysis, the forward synthesis involves the preparation of the key electrophile followed by its reaction with the nucleophilic amine.

The precursor, 4-methoxybenzenesulfonyl chloride, is a crucial intermediate. nih.gov Its synthesis is most commonly achieved through the direct chlorosulfonylation of anisole. This electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid. nih.gov The methoxy (B1213986) group is an ortho-, para-director, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

Alternative patented procedures describe the reaction of anisole with phosphorus oxychloride and sulfuric acid. prepchem.com One scaled-up method involves combining methoxybenzene with phosphorus oxychloride and 100% sulfuric acid, followed by heating. prepchem.com The reaction mixture is then quenched on ice, and the crude 4-methoxybenzenesulfonyl chloride is isolated from the organic layer. prepchem.com This method has been reported to produce the final product in high yield (94%).

| Starting Material | Reagents | Key Conditions | Reported Yield |

| Anisole | Chlorosulfonic Acid | Electrophilic Aromatic Substitution | Varies |

| Anisole | POCl₃, H₂SO₄ | 60–66°C for ~22h, then 90°C for 5h | 94% |

This is an interactive data table. Click on the headers to sort.

The final step in the primary synthetic route is the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and cycloheptylamine. This reaction, a classic method for sulfonamide bond formation, involves the attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. A common procedure involves reacting the sulfonyl chloride with the amine in an aqueous medium, using a base such as sodium carbonate (Na₂CO₃) to maintain an alkaline pH (around 8). nih.gov The reaction proceeds smoothly at room temperature, and upon completion, the product is precipitated by acidifying the mixture. nih.gov This method is efficient, with reported yields for analogous compounds being as high as 87%. nih.gov

| Electrophile | Nucleophile | Base | Solvent | Outcome |

| 4-Methoxybenzenesulfonyl Chloride | Cycloheptylamine | Na₂CO₃ | Water | Forms this compound |

This is an interactive data table. Click on the headers to sort.

While the classical synthesis is robust, research into alternative methodologies focuses on improving efficiency, safety, and environmental sustainability. bookshop.org

Metal-Catalyzed Sulfonamidation: Transition-metal catalysis offers powerful alternatives for forming S-N bonds. bookshop.org Nickel-catalyzed methods, for instance, can couple sulfonamides with aryl halides. princeton.edu One advanced approach uses a dual catalytic system involving a nickel complex and an iridium-based photosensitizer to form the C-N bond under visible light irradiation, suggesting a pathway to construct N-aryl sulfonamides. princeton.edunih.gov While this specific methodology is for N-arylation, the principle of using metal catalysts to activate different precursors (like aryl halides instead of sulfonyl chlorides) represents a significant departure from traditional methods. researchgate.net These reactions can avoid the need for pre-functionalized, and often harsh, sulfonyl chloride reagents. researchgate.net

Green Chemistry Approaches: Green chemistry principles aim to reduce waste and avoid hazardous substances. For sulfonamide synthesis, this has led to the development of several eco-friendly protocols.

Solvent-Free Mechanosynthesis: A one-pot, solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method involves the oxidation-chlorination of a disulfide, followed by amination, all mediated by solid-state reagents, significantly reducing solvent waste and offering a high E-factor (Environmental factor) improvement over traditional solution-based methods. rsc.org

Reactions in Sustainable Solvents: Water is an ideal green solvent. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent and a simple base like sodium carbonate, eliminating the need for volatile organic solvents. sci-hub.sescilit.commdpi.com Other sustainable solvents like polyethylene (B3416737) glycol (PEG-400) have also been successfully used. sci-hub.se

Alternative Reagents: The development of methods that avoid sulfonyl chlorides altogether is a key goal. This can involve the oxidative chlorination of thiols directly in green solvents, which then react in situ with amines. rsc.org

Mechanistic Investigations of Novel Synthetic Routes

The mechanism of the classical reaction between a sulfonyl chloride and an amine is generally understood as a nucleophilic substitution at the sulfur center. Theoretical studies suggest the reaction can proceed through a concerted Sₙ2-type mechanism or a stepwise addition-elimination (SₐN) pathway where a transient pentacoordinate sulfur intermediate is formed. nih.gov The exact pathway may depend on the specific reactants and conditions.

For more novel, metal-catalyzed routes, the mechanisms are distinctly different and more complex. In the case of the photosensitized nickel-catalyzed sulfonamidation of aryl halides, the proposed mechanism involves several key steps:

Oxidative addition of the Ni(0) catalyst to the aryl halide to form a Ni(II)-aryl complex.

Ligand exchange with the sulfonamide and deprotonation to form a Ni(II)-aryl amido complex.

Visible light excites an iridium photocatalyst, which then transfers energy to the nickel complex.

This energy transfer promotes the C–N bond-forming reductive elimination from the excited triplet-state Ni(II) complex, releasing the N-aryl sulfonamide product and regenerating the Ni(0) catalyst. nih.gov

Mechanisms for green, oxidative approaches often involve a tandem process. For example, in the mechanochemical synthesis, a solid oxidant first generates the sulfonyl chloride in situ from a disulfide precursor, which is then subjected to amination in the same reaction vessel. rsc.org

Scale-Up Considerations for Research Quantity Synthesis

Transitioning a synthetic procedure from a laboratory bench to a larger, research-quantity scale introduces several challenges that must be addressed.

Precursor Synthesis: The synthesis of the 4-methoxybenzenesulfonyl chloride precursor is a key consideration. Large-scale chlorosulfonylation reactions can be hazardous due to the high toxicity and reactivity of reagents like chlorosulfonic acid. rsc.org Furthermore, managing the reaction exotherm is critical; a significant temperature increase (+30 °C) has been noted even on a 1-gram scale for related oxidative chlorinations, necessitating careful temperature control during scale-up to prevent runaway reactions. orgsyn.org

Reaction Conditions and Workup: The amination step is generally robust. However, on a larger scale, managing the addition of reagents, controlling pH, and handling the product precipitation and filtration become more complex. The use of aqueous conditions is advantageous for safety and cost, and the simple filtration workup avoids the need for large volumes of organic solvents for extraction or chromatography. mdpi.com

Purification: The goal for any scaled-up synthesis is to minimize or eliminate the need for chromatographic purification. The described method, where the product precipitates from the reaction mixture upon acidification, is highly amenable to scale-up as it allows for purification by simple filtration and washing. nih.gov Recrystallization can be employed if higher purity is required. orgsyn.org

Advanced Spectroscopic and Analytical Characterization for N Cycloheptyl 4 Methoxybenzenesulfonamide Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N-cycloheptyl-4-methoxybenzenesulfonamide, an exact mass measurement would be expected to align with its calculated theoretical mass, thereby confirming its molecular formula of C14H21NO3S. However, specific HRMS data, including measured mass and fragmentation patterns, are not available in published research.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Ionization Mode | Expected Adducts |

| C14H21NO3S | 283.1242 | ESI+ | [M+H]+, [M+Na]+ |

| ESI- | [M-H]- | ||

| (Note: This table represents expected values, not published experimental data.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. A full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, would be required for a complete structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the methoxy-substituted benzene (B151609) ring, the cycloheptyl ring, and the sulfonamide N-H proton. Analysis of chemical shifts and spin-spin coupling patterns would help to confirm the connectivity of these fragments. Unfortunately, no experimental ¹H NMR data for this specific compound has been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

Similarly, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Characteristic chemical shifts would be expected for the aromatic carbons, the methoxy (B1213986) carbon, and the seven carbons of the cycloheptyl ring. The absence of this data in the public domain prevents a detailed discussion of the compound's carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.7-7.8 (d) | ~128-130 |

| Aromatic CH | ~6.9-7.0 (d) | ~114-116 |

| Aromatic C-S | - | ~135-137 |

| Aromatic C-O | - | ~162-164 |

| OCH3 | ~3.8-3.9 (s) | ~55-57 |

| N-H | Variable | - |

| CH-N (cycloheptyl) | ~3.2-3.4 (m) | ~55-58 |

| CH2 (cycloheptyl) | ~1.4-1.8 (m) | ~24-38 |

| (Note: This table is based on predictions from structurally similar compounds and software; it does not represent experimental data.) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals and confirming the bonding network between the 4-methoxybenzenesulfonyl group and the cycloheptyl moiety. NOESY experiments could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution. This level of detailed analysis is not possible without the raw experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic absorption or scattering bands would be expected for the N-H bond, the S=O bonds of the sulfonamide group, the C-O bond of the methoxy group, and the C-H bonds of the aromatic and cycloheptyl rings. A comparative analysis of IR and Raman spectra could provide complementary information. No such spectra are currently available for this compound in the scientific literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. While crystallographic data exists for analogous structures, such as N-cyclohexyl-4-methoxybenzenesulfonamide, no crystal structure has been published for the N-cycloheptyl derivative. Such a study would be invaluable for understanding its solid-state conformation and how the molecules pack in a crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound would be determined by single-crystal X-ray diffraction. This technique provides the exact coordinates of each atom in the crystal lattice, from which intramolecular distances and angles can be calculated with high precision.

Bond Lengths: The analysis would yield specific lengths for all covalent bonds within the molecule. Key measurements would include the lengths of the sulfur-oxygen double bonds (S=O) and sulfur-nitrogen (S-N) bond in the sulfonamide core, the sulfur-carbon (S-C) bond linking the sulfonyl group to the methoxyphenyl ring, and the various carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds throughout the cycloheptyl and methoxybenzene moieties.

Bond Angles: The angles between adjacent bonds would define the geometry around each atom. Of particular interest would be the O-S-O and O-S-N angles, which characterize the tetrahedral geometry around the sulfur atom, and the C-N-S angle, which describes the geometry at the nitrogen atom. The internal angles of the cycloheptyl ring would also be determined, revealing its specific conformation (e.g., chair, boat, or twist-chair).

As this experimental data is not available in the public domain, a data table for these parameters cannot be constructed at this time.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The way individual molecules of this compound pack together in the solid state is governed by non-covalent interactions, primarily hydrogen bonding. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens, O=S=O).

A detailed crystallographic study would reveal the presence and geometry of any intermolecular hydrogen bonds. This analysis would identify which atoms are involved, the distance between the donor and acceptor atoms (D···A), and the angle of the bond (D-H···A). These interactions are critical in forming larger, ordered structures, known as supramolecular assemblies. Common motifs in sulfonamides include chains or dimers formed through N-H···O=S hydrogen bonds. The specific network would influence the crystal's stability and physical properties.

Without experimental crystal structure data, a definitive analysis of the hydrogen bonding network and resulting supramolecular assembly for this specific compound is not possible.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula, C₁₄H₂₁NO₃S.

This comparison is a critical step in verifying the empirical formula of a newly synthesized compound and assessing its purity. A close match between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

Currently, published results from an elemental analysis of this compound are not available. A hypothetical comparison would look as follows:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.34 | Data not available |

| Hydrogen (H) | 7.47 | Data not available |

| Nitrogen (N) | 4.94 | Data not available |

| Sulfur (S) | 11.31 | Data not available |

Completion of this analysis is pending the synthesis and experimental characterization of the compound.

Computational Chemistry and Theoretical Modeling of N Cycloheptyl 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of N-cycloheptyl-4-methoxybenzenesulfonamide. By approximating the electron density of the molecule, DFT calculations can determine its geometry, energy, and various electronic properties with high accuracy. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich methoxybenzene ring, while the LUMO is distributed across the benzenesulfonamide (B165840) moiety. Theoretical calculations for analogous sulfonamide compounds provide insight into the expected energy values.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface.

Different colors on the ESP map represent different potential values. Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are concentrated around the electronegative oxygen atoms of the sulfonyl group and the methoxy (B1213986) group. Regions of positive electrostatic potential, shown in blue, are electron-poor and indicate sites for nucleophilic attack. Such positive potential is typically found around the hydrogen atom attached to the sulfonamide nitrogen (N-H).

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cycloheptyl ring and the rotatable bonds within this compound mean that the molecule can adopt numerous three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this compound, computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. MM methods use classical physics principles to calculate the potential energy of different conformations based on bond lengths, bond angles, and torsional angles. This approach allows for rapid scanning of many possible structures.

Molecular Dynamics simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time at a given temperature. This technique allows the molecule to overcome energy barriers and explore a wider range of conformations, providing insight into its flexibility and the relative populations of different conformational states in different environments.

Molecular Docking and Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. This method is crucial for understanding the potential pharmacological activity of compounds like this compound. Sulfonamides are a well-known class of compounds that inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases.

The docking process involves placing the ligand into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies might predict that the sulfonamide group of this compound forms hydrogen bonds with amino acid residues in the active site of carbonic anhydrase, while the cycloheptyl and methoxybenzene groups engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results against Carbonic Anhydrase II

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |

| Hydrogen Bonds | 2 | Interactions with Thr199, Thr200 |

| Hydrophobic Interactions | 4 | Interactions with Val121, Val143, Leu198 |

Prediction of Binding Modes and Interaction Energies with Representative Protein Targets

The prediction of how a small molecule like this compound interacts with protein targets is a cornerstone of computational drug discovery. This process, known as molecular docking, aims to determine the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The primary goal is to predict the binding mode and estimate the binding affinity, which is related to the interaction energy.

Molecular dynamics (MD) simulations can be employed to explore the dynamic binding modes of a ligand within a protein's binding pocket. These simulations can reveal a spectrum of binding poses and the associated conformational changes in the surrounding amino acid residues. By analyzing these simulations, researchers can identify key residues that are crucial for the ligand's affinity and potential resistance to its effects nih.gov.

The interaction energy between this compound and a protein target is a composite of various noncovalent interactions. These can include hydrophobic interactions, hydrogen bonds, van der Waals forces, and electrostatic interactions. Computational methods allow for the calculation of these energies, providing a quantitative measure of the binding strength. For instance, interaction energy-based protein structure networks can identify local pockets of highly stabilizing units, which are more informative than simply identifying pairwise stabilizing interactions nih.gov.

To illustrate how interaction energies might be broken down for this compound with a hypothetical protein target, the following interactive table provides a conceptual example of the types of interactions and their potential energy contributions.

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Protein) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Sulfonamide N-H | Asp, Glu (side chain carboxylate) | -3 to -6 |

| Hydrogen Bond | Sulfonamide O | Arg, Lys (side chain amine) | -3 to -6 |

| Hydrophobic | Cycloheptyl ring | Leu, Val, Ile (aliphatic side chains) | -1 to -2 |

| Aromatic (π-π stacking) | Methoxybenzene ring | Phe, Tyr, Trp (aromatic side chains) | -1 to -2 |

| van der Waals | Entire molecule | Various pocket residues | Variable |

Virtual Screening Methodologies for Exploring Potential Biological Targets

Virtual screening (VS) is a computational technique instrumental in identifying potential biological targets for a given molecule, such as this compound. It involves screening large libraries of compounds against a target or, conversely, screening a single compound against a panel of potential targets. The primary methods are divided into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) apexbt.com.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the potential protein target. This method involves docking the ligand, in this case, this compound, into the binding site of a protein. A scoring function is then used to estimate the binding affinity and rank the potential targets apexbt.com. This approach is powerful for discovering novel interactions and identifying targets even when no known ligands exist.

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of molecules known to bind to a particular target. This can involve searching for similarities in chemical structure or pharmacophoric features between this compound and known active ligands. While this method is effective, it is generally limited to finding targets for which active ligands have already been identified.

A hierarchical virtual screening approach can also be employed to enhance the efficiency and accuracy of target identification. This multi-step process can begin with rapid, less computationally intensive methods to filter a large database of potential targets, followed by more rigorous and resource-intensive techniques for the most promising candidates. This methodology has been successfully used to identify novel inhibitors for antibacterial targets, demonstrating high hit rates nih.gov.

The general workflow for a virtual screening campaign to identify targets for this compound would typically involve the following steps:

Target Database Preparation : Assembling a collection of 3D structures of potential protein targets.

Ligand Preparation : Generating a 3D conformation of this compound.

Docking and Scoring : Systematically docking the ligand into the binding sites of all prepared targets and using a scoring function to rank the interactions.

Hit List Generation and Refinement : Creating a ranked list of potential targets based on their docking scores and other criteria, which can then be further analyzed and prioritized for experimental validation.

Virtual screening has become an indispensable tool in drug discovery, significantly reducing the time and cost associated with identifying promising new drug targets by narrowing down the candidates for experimental testing apexbt.commtak.hu.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The primary advantage of QSAR is its ability to predict the properties of new, unsynthesized compounds without the need for experimental testing nih.gov.

For this compound and its analogues, a QSAR model could be developed to predict their activity against a specific biological target. This process involves several key steps:

Data Set Preparation : A series of analogues of this compound with known biological activities would be compiled.

Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analogue. These can include electronic, steric, and hydrophobic parameters.

Model Development : Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability nih.gov.

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a 3D-QSAR model can generate a visual representation of favorable and unfavorable regions for a particular activity around the molecular scaffold, guiding the design of new, more potent analogues researchgate.net.

The following table outlines the key components of a hypothetical QSAR study for this compound analogues:

| QSAR Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | IC50 or Ki values against a specific enzyme. |

| Independent Variables | Calculated molecular descriptors. | Molar refractivity, logP, dipole moment, topological indices. |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Validation Metrics | Statistical parameters to assess model quality. | R², Q², predictive R² (R²pred). |

By developing and validating a robust QSAR model, researchers can prioritize the synthesis of new analogues of this compound with a higher probability of possessing the desired biological activity, thereby accelerating the drug discovery process nih.gov.

Prediction of Reactivity and Reaction Pathways (e.g., Degradation Mechanisms in Research Contexts)

Understanding the chemical reactivity and potential degradation pathways of this compound is crucial for its handling, storage, and interpretation in research settings. Computational chemistry offers tools to predict these properties based on the molecule's electronic structure.

The reactivity of this compound is largely dictated by its functional groups: the sulfonamide, the methoxy-substituted benzene (B151609) ring, and the cycloheptyl group. The sulfonamide group is generally stable, but the N-H bond can exhibit acidic properties, allowing it to react with strong bases nih.gov. The nitrogen and oxygen atoms of the sulfonamide group also possess lone pairs of electrons, making them potential sites for electrophilic attack.

Computational methods can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals can provide insights into the molecule's reactivity towards nucleophiles and electrophiles.

Potential degradation pathways in a research context could involve:

Hydrolysis : Cleavage of the sulfur-nitrogen bond of the sulfonamide under strong acidic or basic conditions, although sulfonamides are generally resistant to hydrolysis.

Oxidation : The methoxy group on the benzene ring could be susceptible to oxidative cleavage. The cycloheptyl group could also undergo oxidation, particularly at tertiary C-H bonds if present.

Photodegradation : Aromatic compounds can be susceptible to degradation upon exposure to UV light. Computational models can predict the absorption spectrum to assess this possibility.

The combustion of sulfonamides can lead to the formation of toxic gases, including oxides of nitrogen and sulfur nih.gov. While not a typical research degradation pathway, this highlights the molecule's potential to break down under high-energy conditions.

The following table summarizes the key functional groups of this compound and their predicted reactivity:

| Functional Group | Predicted Reactivity | Potential Reactions |

| Sulfonamide (SO₂NH) | Weakly acidic N-H, electrophilic sulfur | Deprotonation with strong bases, nucleophilic attack at sulfur. |

| Methoxybenzene | Electron-rich aromatic ring | Electrophilic aromatic substitution, oxidative cleavage of the ether. |

| Cycloheptyl | Saturated aliphatic ring | Free radical halogenation, oxidation at C-H bonds. |

By theoretically modeling reaction mechanisms and calculating activation energies, computational chemistry can help predict the most likely degradation products and the conditions under which degradation might occur.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Cellular Research

Enzyme Inhibition Studies of N-cycloheptyl-4-methoxybenzenesulfonamide

Enzyme inhibition studies are fundamental in pharmacology and biochemistry to determine how a specific compound, such as this compound, may interact with and block the activity of enzymes. The sulfonamide moiety is a well-known pharmacophore present in drugs that target enzymes like carbonic anhydrases, dihydropteroate (B1496061) synthetase, and urease. However, specific inhibitory studies on this compound against these or other enzymes have not been reported in the available scientific literature.

A critical step in evaluating an enzyme inhibitor is to quantify its potency. This is typically done by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

IC₅₀ (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a functional measure of potency and can be influenced by factors such as substrate concentration.

Kᵢ (Inhibition Constant): This is a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is derived from the IC₅₀ value but is independent of substrate concentration, allowing for a more direct comparison of the potency of different inhibitors.

Currently, there are no published IC₅₀ or Kᵢ values for this compound against carbonic anhydrase, dihydropteroate synthetase, urease, or any other enzyme. The determination of these values would be a primary step in characterizing its potential as an enzyme inhibitor.

Table 1: Hypothetical Data Table for Enzyme Inhibition Potency of this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|

| Carbonic Anhydrase | Data Not Available | Data Not Available |

| Dihydropteroate Synthetase | Data Not Available | Data Not Available |

| Urease | Data Not Available | Data Not Available |

Beyond determining potency, enzyme kinetic studies are performed to understand the mechanism by which a compound inhibits its target. These experiments can distinguish between different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. This characterization is crucial for understanding how this compound might interact with an enzyme's active site or other regulatory sites. To date, no kinetic studies characterizing the enzyme-inhibitor interactions for this compound have been published.

Receptor Binding and Ligand-Target Engagement Assays

Many sulfonamide-containing drugs exert their effects by binding to specific receptors. Receptor binding and ligand-target engagement assays are designed to confirm and quantify the interaction between a compound and its putative protein target. There is no available research detailing such assays for this compound.

These studies aim to identify the precise location on a receptor or protein where the compound binds. A compound might bind to the primary (orthosteric) site, where the natural ligand binds, or to a secondary (allosteric) site. Binding to an allosteric site can modulate the protein's function without directly blocking the primary site. Investigations into the specific binding site of this compound or its potential for allosteric modulation of any known sulfonamide targets have not been documented.

A variety of biophysical techniques, such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography, are used to characterize the physical interactions between a ligand and its protein target. These methods can provide detailed information on binding affinity, kinetics (on- and off-rates), thermodynamics, and the precise structural changes that occur upon binding. No biophysical data characterizing the interaction of this compound with a protein target is currently available in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound, have not been reported for this compound.

Correlation of Specific Structural Features with Observed Biological Activity (In Vitro)

As there are no published in vitro biological activity data for this compound or its derivatives, no correlations between specific structural features and biological effects can be drawn. SAR tables, which are commonly used to summarize and compare the activity of a series of related compounds, are therefore not available.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—has not been undertaken for the this compound scaffold. This is a direct consequence of the lack of data on its biological targets and the activity of any of its derivatives.

Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level

Proteomic and Metabolomic Approaches for Target Identification and Pathway Analysis

To identify the cellular targets of N-cycloheptyl-4-methoxybenzenesulfonamide and understand its impact on cellular pathways, researchers would typically employ a combination of proteomic and metabolomic techniques. These "omics" approaches provide a global snapshot of the changes occurring within a cell upon treatment with the compound.

Proteomics focuses on the large-scale study of proteins. A common strategy involves affinity purification-mass spectrometry (AP-MS), where the compound, often immobilized on a solid support, is used to "pull down" its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry. Another approach is thermal proteome profiling (TPP), which assesses changes in protein thermal stability across the proteome in the presence of the compound. Proteins that bind to the compound will typically show an increase in their melting temperature.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By comparing the metabolic profiles of treated and untreated cells using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can identify metabolic pathways that are significantly perturbed by the compound.

Integrative analysis of both proteomic and metabolomic data can then provide a more complete picture of the compound's mechanism of action, highlighting key protein targets and the downstream pathways they regulate. nih.gov

Table 1: Hypothetical Proteomic and Metabolomic Analysis of this compound

| Technique | Objective | Potential Findings |

| Affinity Purification-Mass Spectrometry (AP-MS) | Identify direct protein binding partners. | A list of candidate proteins that physically interact with the compound. |

| Thermal Proteome Profiling (TPP) | Identify protein targets based on altered thermal stability. | Changes in the melting temperatures of specific proteins, suggesting direct binding. |

| LC-MS/NMR-based Metabolomics | Profile changes in cellular metabolites. | Alterations in the levels of key metabolites, indicating affected pathways (e.g., glycolysis, lipid metabolism). |

| Pathway Analysis | Integrate proteomic and metabolomic data. | Identification of specific signaling or metabolic pathways modulated by the compound. |

Advanced Imaging Techniques for Subcellular Localization and Molecular Interaction Visualization

Determining where a compound localizes within a cell is crucial for understanding its function. Advanced imaging techniques, particularly fluorescence microscopy, are instrumental in this regard.

To visualize this compound, it would first need to be tagged with a fluorescent molecule (a fluorophore). This fluorescently-labeled version of the compound can then be introduced to live or fixed cells. High-resolution imaging with a confocal microscope allows for the precise determination of its subcellular location by co-localizing its fluorescent signal with that of known organelle markers. For instance, observing the compound's signal overlapping with that of a mitochondrial dye would suggest it accumulates in the mitochondria. nih.gov

To visualize interactions between the compound and its target protein in a cellular context, techniques like Förster Resonance Energy Transfer (FRET) can be employed. This method requires labeling the compound and its putative target protein with two different fluorophores that can act as a donor-acceptor pair. If the compound and the protein are in close proximity (indicating an interaction), energy transfer from the donor to the acceptor fluorophore will occur, resulting in a detectable FRET signal.

Table 2: Imaging Techniques for Studying this compound

| Technique | Purpose | Information Gained |

| Confocal Microscopy | Determine the subcellular localization of the compound. | Identification of specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) where the compound accumulates. nih.gov |

| Förster Resonance Energy Transfer (FRET) | Visualize and confirm direct molecular interactions within a cell. | In-situ evidence of the compound binding to its target protein. |

| Live-cell Imaging | Observe the dynamic behavior of the compound in real-time. | Information on the kinetics of compound uptake, trafficking, and clearance. |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

To quantitatively characterize the binding interaction between this compound and its identified protein target(s), biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standard.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur when a compound binds to its target protein. mdpi.com In a typical ITC experiment, the compound is titrated into a solution containing the target protein, and the minute amounts of heat released or absorbed are measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. mdpi.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. rsc.org In an SPR experiment, the target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index, which is detected in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the binding affinity (Kd).

Table 3: Biophysical Characterization of Compound-Protein Binding

| Technique | Parameters Measured | Insights Provided |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | A complete thermodynamic profile of the binding interaction. mdpi.com |

| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd) | Real-time kinetics of the binding event, including how quickly the compound binds and dissociates from its target. rsc.org |

Mutagenesis Studies of Target Proteins to Confirm Interaction Sites

Once a target protein and a potential binding pocket have been identified, mutagenesis studies are performed to pinpoint the specific amino acid residues that are critical for the interaction.

Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in a change in the amino acid sequence of the expressed protein. To validate the binding site of this compound, researchers would systematically mutate the amino acids within the predicted binding pocket. For example, residues hypothesized to form hydrogen bonds with the compound could be mutated to residues that cannot form such bonds.

The binding affinity of the compound to each of these mutant proteins would then be re-measured using techniques like ITC or SPR. A significant decrease or complete loss of binding to a particular mutant protein would confirm that the mutated residue is a key component of the interaction site. This information is invaluable for understanding the precise molecular basis of the compound's activity and for guiding future drug design and optimization efforts.

Table 4: Validation of Binding Site via Mutagenesis

| Approach | Methodology | Outcome |

| Computational Docking | In silico prediction of the compound's binding pose within the target protein. | A hypothetical model of the binding site, identifying key amino acid residues. |

| Site-directed Mutagenesis | Introduction of specific mutations to the amino acids in the predicted binding site. | A panel of mutant proteins for binding analysis. |

| Binding Assays (ITC/SPR) | Measurement of the compound's binding affinity to the wild-type and mutant proteins. | Confirmation of critical residues for the interaction, indicated by a loss of binding in the mutant proteins. |

Development of N Cycloheptyl 4 Methoxybenzenesulfonamide Analogues and Chemically Modified Derivatives

Design and Synthesis of Analogues with Enhanced Selectivity and Potency (In Vitro)

The rational design of analogues of N-cycloheptyl-4-methoxybenzenesulfonamide is centered on structure-activity relationship (SAR) studies to identify key structural motifs that influence biological activity. Research in this area, while not extensively published for this specific molecule, follows established principles of medicinal chemistry. Modifications typically target the three main components of the scaffold: the cycloheptyl group, the sulfonamide linker, and the 4-methoxyphenyl (B3050149) ring.

The synthesis of such analogues generally involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylamine (B1194755) or its derivatives under basic conditions. To explore SAR, chemists synthesize a variety of related compounds by:

Altering the N-alkyl substituent: Replacing the cycloheptyl group with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity to probe the binding pocket of a target protein.

Modifying the aromatic ring: Introducing different substituents on the phenyl ring in place of or in addition to the methoxy (B1213986) group. These changes can modulate electronic properties and create new interaction points with a biological target.

For instance, studies on related benzenesulfonamide (B165840) series have shown that the nature and position of substituents on the aromatic ring can dramatically influence inhibitory activity and selectivity against specific enzymes or receptors. While specific in vitro potency data for direct analogues of this compound are not widely available in public literature, the general strategies provide a framework for generating more potent and selective compounds. The table below illustrates hypothetical analogues that could be synthesized based on these principles to explore the SAR.

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| Analogue A | Replacement of cycloheptyl with cyclohexyl | To assess the impact of ring size on activity. |

| Analogue B | Replacement of 4-methoxy with 4-chloro | To evaluate the effect of changing electronic properties. |

| Analogue C | Addition of a methyl group to the cycloheptyl ring | To explore steric effects and lipophilicity in the N-alkyl region. |

| Analogue D | Replacement of 4-methoxy with 4-hydroxyl | To introduce a hydrogen bond donor. |

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a key strategy in medicinal chemistry used to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. acs.org For the this compound scaffold, bioisosteric replacements can be considered for several of its functional groups.

Sulfonamide Group: The sulfonamide linker is a common target for bioisosteric replacement. Alternatives such as amides, reverse amides, or other acidic functional groups can be explored. However, the sulfonamide is often crucial for the specific interactions that lead to the desired biological effect, and its replacement can lead to a significant loss of potency.

Methoxy Group: The 4-methoxy group on the phenyl ring can be replaced with other small, electron-donating groups. For example, replacing the methyl ether with a bioisosteric group like an ethyl group or a difluoromethyl ether could subtly alter metabolic stability and lipophilicity.

Phenyl Ring: The benzene (B151609) ring itself can be replaced with other aromatic heterocycles, such as pyridine (B92270) or thiophene. This modification can significantly alter the compound's polarity, solubility, and potential for drug-drug interactions by modifying its engagement with metabolic enzymes. nih.gov

Cycloheptyl Group: The saturated cycloheptyl ring could be replaced by other cyclic systems, including those containing heteroatoms (e.g., piperidine, morpholine) or bicyclic systems like bicyclo[1.1.1]pentane. nih.gov These changes can improve properties such as aqueous solubility and metabolic stability. nih.gov

The primary goal of these replacements is to fine-tune the molecule's properties to achieve a better balance of potency, selectivity, and drug-like characteristics.

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties (In Vitro/Pre-clinical)

Poor metabolic stability is a common reason for the failure of drug candidates. For this compound and its analogues, several strategies can be employed to enhance their pharmacokinetic profiles. In vitro assays using liver microsomes or hepatocytes are typically the first step in identifying metabolic liabilities. researchgate.net

Common metabolic pathways for compounds containing a methoxybenzene group include O-demethylation. The cycloalkyl group can also be a site for oxidative metabolism. Strategies to improve metabolic stability include:

Blocking Metabolic Sites: Introducing atoms or groups that block the sites of metabolism. For example, replacing hydrogen atoms with deuterium (B1214612) or fluorine at a metabolically vulnerable position on the cycloheptyl ring can strengthen the C-H bond and slow the rate of oxidation. This is known as the "metabolic blocking" strategy.

Altering Electronic Properties: Modifying the electronic distribution of the molecule can influence its interaction with metabolic enzymes like cytochrome P450s. Replacing the methoxy group with an electron-withdrawing group, for instance, could alter the reactivity of the aromatic ring.

In vitro metabolic stability is often measured by determining the half-life (t½) of the compound when incubated with human liver microsomes. nih.gov The results from these assays guide further chemical modifications. The table below presents hypothetical data for a set of analogues designed to improve metabolic stability.

| Compound | Modification | In Vitro Half-life (t½) in HLM (min) | Interpretation |

| Parent Compound | This compound | 15 | Moderate to low stability |

| Analogue E | Fluorination on the cycloheptyl ring | 45 | Metabolic blocking at the cycloheptyl position improves stability. |

| Analogue F | Replacement of 4-methoxy with 4-cyano | 25 | Altering electronics provides a slight improvement in stability. |

| Analogue G | Replacement of phenyl with pyridine ring | 35 | Heterocyclic replacement reduces susceptibility to metabolism. |

These preclinical investigations are essential for selecting analogues with promising pharmacokinetic profiles for further development.

Advanced Methodologies and Innovative Approaches in Sulfonamide Research

Application of High-Throughput Screening (HTS) in Identifying New Bioactive Sulfonamides

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds for activity against a specific biological target. nih.govnih.gov This automated, large-scale approach is particularly valuable for identifying initial "hits" from vast and diverse chemical libraries, which can then be optimized into lead compounds. nih.gov For the sulfonamide class, HTS has been instrumental in uncovering novel biological activities beyond their traditional antimicrobial roles. acs.org

The process involves testing a library of compounds, which can include synthetic molecules and natural products, in miniaturized assays designed to measure a specific biological response, such as enzyme inhibition or receptor binding. researchgate.net For instance, a screening campaign to identify novel inhibitors of a specific enzyme, such as a bacterial dehydrogenase or a human kinase, might include N-cycloheptyl-4-methoxybenzenesulfonamide within a larger library. If this compound were to show inhibitory activity in the primary assay, it would be flagged as a "hit."

Following initial identification, hits undergo a rigorous validation process to confirm their activity and eliminate false positives. nih.gov This includes dose-response studies to determine potency (e.g., IC50 value) and secondary assays to assess selectivity against related targets. rsc.org A hypothetical HTS workflow that could lead to the identification of a compound like this compound is outlined below.

Table 1: Illustrative High-Throughput Screening (HTS) Workflow for a Novel Sulfonamide Inhibitor

| Phase | Description | Example Application for this compound |

| Primary Screen | A large, diverse library of compounds (>500,000) is tested at a single concentration (e.g., 10 µM) against the target protein (e.g., a novel bacterial enzyme). nih.gov | This compound is part of the library and shows >50% inhibition of the target enzyme. |

| Hit Confirmation | Compounds identified as "hits" are re-tested using the same assay to confirm the initial result and rule out experimental error. | The inhibitory activity of the compound is confirmed upon re-screening. |

| Dose-Response Analysis | Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as an IC50 or EC50 value. | The compound is found to have an IC50 of 5.2 µM against the target enzyme. |

| Secondary/Selectivity Screening | Potent compounds are tested against related off-target proteins to assess their selectivity. High selectivity is a desirable property to minimize potential side effects. rsc.org | The compound shows weak or no activity against related human enzymes, indicating a favorable selectivity profile. |

| Hit-to-Lead Optimization | The validated hit serves as a starting point for medicinal chemistry efforts to synthesize and test analogs to improve potency, selectivity, and drug-like properties. | Analogs of this compound are designed and synthesized to explore structure-activity relationships (SAR). |

This systematic approach allows for the efficient sifting of massive chemical collections to find rare molecules with desired biological activity, making HTS an indispensable tool in the quest for new sulfonamide-based therapeutics. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Sulfonamide Scaffolds

Fragment-Based Drug Discovery (FBDD) offers an alternative and complementary approach to HTS for identifying lead compounds. FBDD begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a biological target. acs.orgnih.gov Because of their small size and lower complexity, fragment libraries can explore chemical space more effectively than typical HTS libraries, often yielding hits with higher "ligand efficiency"—a measure of binding energy per heavy atom. nih.gov

The sulfonamide moiety is an ideal component for FBDD due to its versatile binding capabilities and prevalence in known drugs. acs.org A typical FBDD campaign might involve screening a fragment library that includes simple benzenesulfonamides or various N-substituted sulfonamides. In the context of this compound, the molecule can be deconstructed into its constituent fragments:

Fragment A: 4-methoxybenzenesulfonamide (B72560) (the core scaffold)

Fragment B: Cycloheptane (the N-substituent)

Using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR), researchers can detect the weak binding of these individual fragments to a target protein. nih.gov Once a fragment hit is identified and its binding mode is characterized, it serves as a starting point for chemical elaboration. This can be achieved through several strategies:

Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to improve its interaction with the target's binding site and increase affinity.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two distinct fragments that have overlapping binding modes are merged into a novel, single scaffold that incorporates the key binding features of both. nih.gov

For example, if the 4-methoxybenzenesulfonamide fragment was identified as a binder to a hypothetical enzyme, medicinal chemists could then "grow" the molecule by synthesizing derivatives with different alkyl or cycloalkyl groups at the nitrogen atom, guided by structural information from X-ray crystallography. This process could lead to the discovery that a cycloheptyl group provides optimal steric and hydrophobic interactions, ultimately resulting in the identification of this compound as a potent lead compound.

Table 2: Comparison of HTS and FBDD in Sulfonamide Discovery

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

| Library Size | 100,000s to millions of compounds | 1,000s of compounds |

| Compound Complexity | High (MW typically 250-500 Da) | Low (MW < 300 Da) |

| Hit Affinity | µM to nM range | mM to µM range |

| Hit Rate | Typically < 1% | Typically > 5% |

| Starting Point | Potent but often complex "hits" | Weak but efficient "fragments" |

| Follow-up Strategy | Hit-to-lead optimization, SAR | Fragment growing, linking, or merging |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Sulfonamide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven predictions of molecular properties and activities. rjb.ronih.gov These computational tools can analyze vast datasets of chemical structures and associated biological data to build predictive models, which can then be used to design novel molecules, prioritize compounds for synthesis, and predict potential liabilities. nih.govnih.gov

In sulfonamide research, a prominent application of ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be trained on a dataset of known sulfonamides to predict the activity of new, unsynthesized analogs. acs.orgnih.gov

For a compound like this compound, an ML model could be used in several ways:

Activity Prediction: A model trained on a dataset of known enzyme inhibitors could predict the probability that this compound is active against a specific target.

Analog Prioritization: If this compound is a known hit, ML models can be used to screen virtual libraries of thousands of its analogs. The model would predict the activity of each analog, allowing chemists to prioritize the synthesis of only the most promising candidates. rsc.org

De Novo Design: Generative AI models can design entirely new sulfonamide structures that are optimized for predicted activity and drug-like properties. openaccesspub.org These models learn the underlying patterns of known active molecules and can generate novel chemical entities that have never been synthesized before.

Table 3: Applications of AI/ML in the Design of this compound Analogs

| AI/ML Application | Description | Potential Outcome |

| QSAR Modeling | Develops a statistical model correlating structural descriptors of sulfonamide analogs with their measured biological activity (e.g., IC50). nih.gov | A predictive model that can estimate the potency of new analogs of this compound before they are synthesized. |

| Virtual Screening | Uses a trained ML model to rapidly screen a large virtual database of compounds to identify those likely to be active. nih.gov | Identification of novel N-substituted-4-methoxybenzenesulfonamides from a virtual library of millions of compounds that are predicted to be more potent than the original hit. |

| Generative Models | Employs deep learning architectures to generate novel molecular structures optimized for a desired activity profile. openaccesspub.org | Design of completely new sulfonamide scaffolds that retain key binding features but possess improved properties like solubility or metabolic stability. |

| ADMET Prediction | Trains models on data related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to predict the pharmacokinetic and safety profiles of new compounds. | Early-stage flagging of potential liabilities for this compound analogs, such as poor oral bioavailability or potential for off-target toxicity. |

The integration of AI and ML significantly de-risks and accelerates the drug discovery pipeline, allowing researchers to focus resources on compounds with the highest probability of success. nih.gov

Chemoinformatics and Database Mining for Novel Sulfonamide Chemical Space Exploration

Chemoinformatics provides the computational tools and methods to store, manage, and analyze vast amounts of chemical and biological data. youtube.com In conjunction with database mining, it allows researchers to explore the "chemical space"—the entire universe of possible drug-like molecules—to identify novel opportunities for drug discovery. researchgate.net Public and proprietary databases such as ChEMBL, PubChem, and ZINC contain information on millions of compounds, including many sulfonamides, along with their associated biological activities. ontosight.ai

For sulfonamide research, chemoinformatics enables several key activities:

Virtual Screening: This is one of the most powerful applications. Using a known active sulfonamide as a template, shape-based or pharmacophore-based screening algorithms can search massive databases to find structurally diverse molecules that are predicted to have similar biological activity. nih.govacs.org For example, the 3D structure of this compound could be used as a query to search the Enamine REAL database, which contains billions of virtual, make-on-demand compounds, to find novel hits with different core scaffolds but similar shape and pharmacophoric features. acs.org

Scaffold Hopping: Database mining can identify compounds that retain the key biological activity of a known sulfonamide series but possess a completely different core structure or "scaffold." This is a valuable strategy for generating new intellectual property and overcoming issues associated with an existing chemical series.

Chemical Space Analysis: Chemoinformatics tools can be used to map the known chemical space of sulfonamides. researchgate.net By visualizing the distribution of existing compounds based on their properties (e.g., molecular weight, lipophilicity, structural motifs), researchers can identify unexplored regions of chemical space that may contain novel and bioactive molecules. acs.org

For instance, a chemoinformatic analysis might reveal that while many N-aryl and N-small-alkyl benzenesulfonamides have been synthesized and tested, the N-large-cycloalkyl chemical space, where this compound resides, is relatively underexplored. This insight could prompt a focused synthetic effort to create a library of related analogs with different cycloalkyl groups (e.g., cyclooctyl, cyclononyl) or variations on the benzene (B151609) ring, thereby expanding the structure-activity relationship knowledge and potentially leading to more potent compounds. york.ac.uk

Table 4: Chemoinformatic Approaches for Sulfonamide Discovery

| Technique | Description | Application to this compound |

| Similarity Searching | Identifies molecules in a database that are structurally similar to a query molecule based on 2D fingerprints or 3D shape. | Finds commercially available or previously synthesized analogs of this compound for immediate testing. |

| Pharmacophore Modeling | Creates an abstract 3D model of the essential steric and electronic features required for biological activity, which is then used to screen databases. nih.gov | A pharmacophore based on the compound's key interactions (e.g., H-bond donor/acceptor, hydrophobic center) could identify novel scaffolds that fit the model. |

| Molecular Docking | Simulates the binding of a library of molecules into the 3D structure of a target protein, scoring and ranking them based on predicted binding affinity. nih.gov | Docks a virtual library of sulfonamides into a target's active site to prioritize candidates for synthesis, potentially identifying analogs with improved binding scores. |

| Database Mining | Systematically extracts and analyzes structure-activity data from large chemical and biological databases to identify trends, active scaffolds, and data gaps. nih.gov | An analysis of public databases might reveal that sulfonamides with large, flexible N-substituents are often active against a particular class of enzymes, supporting further exploration around the cycloheptyl motif. |

By leveraging these in silico techniques, researchers can intelligently navigate the vast sulfonamide chemical space, making more informed decisions and ultimately increasing the efficiency and success rate of drug discovery campaigns.

Future Research Directions and Translational Perspectives for N Cycloheptyl 4 Methoxybenzenesulfonamide

Exploration of Novel Molecular Targets for the Sulfonamide Scaffold

The sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Future research should aim to identify novel molecular targets for N-cycloheptyl-4-methoxybenzenesulfonamide and other derivatives, moving beyond the classical targets.

Key Research Areas:

Oncology: Recent studies have shown that novel sulfonamide derivatives can act as potent anti-lung cancer agents by activating tumor pyruvate (B1213749) kinase M2 (PKM2). nih.gov Further investigation could explore the potential of this compound to modulate PKM2 or other cancer-specific metabolic enzymes. The overexpression of carbonic anhydrase (CA) isoforms, particularly CA IX, in many solid tumors presents another attractive target for sulfonamides. acs.orgsemanticscholar.org Designing derivatives with high selectivity for tumor-associated CA isoforms could lead to targeted anticancer therapies. acs.org

Inflammation and Neurological Disorders: Human lipoxygenases (LOXs) are involved in inflammatory pathways and have been implicated in various diseases, including skin disorders, diabetes, and cancer. nih.gov The identification of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective 12-LOX inhibitors suggests that the benzenesulfonamide (B165840) scaffold is a promising starting point for developing novel anti-inflammatory agents. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a critical need for new antibacterial agents. nih.gov Novel sulfonamides have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms beyond the classical inhibition of folate biosynthesis. tandfonline.com Future studies could investigate the potential of this compound against a panel of drug-resistant bacteria to identify novel mechanisms of action.

A summary of potential molecular targets for the sulfonamide scaffold is presented in the table below.

| Potential Molecular Target | Therapeutic Area | Rationale |

| Tumor Pyruvate Kinase M2 (PKM2) | Oncology | Activation of PKM2 by sulfonamide derivatives has shown anti-lung cancer effects. nih.gov |

| Carbonic Anhydrase (CA) Isoforms (e.g., CA IX, CA XII) | Oncology | Inhibition of tumor-associated CA isoforms is a promising strategy for anticancer drug development. acs.org |

| 12-Lipoxygenase (12-LOX) | Inflammation, Diabetes, Cancer | Inhibition of 12-LOX can modulate inflammatory responses. nih.gov |

| Dihydropteroate (B1496061) Synthase (DHPS) (in resistant strains) | Infectious Diseases | Overcoming resistance mechanisms to classical sulfonamides is a key research area. tandfonline.com |

| Penicillin-Binding Proteins (PBPs) | Infectious Diseases | Molecular docking studies suggest sulfonamides may interact with bacterial PBPs. rjb.ro |

| α-Glucosidase and α-Amylase | Diabetes | Some sulfonamide derivatives have shown inhibitory potential against these enzymes. rsc.org |

Application of this compound as a Chemical Probe in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The sulfonamide scaffold can be functionalized to create such probes.

Potential Applications:

Fluorescent Probes for Tumor Imaging: Sulfonamide-containing naphthalimide derivatives have been synthesized and shown to act as fluorescent probes for targeted imaging of tumors. nih.govmdpi.com These probes exhibit low cytotoxicity and can be readily taken up by cancer cells, providing a valuable tool for cancer diagnosis and research. nih.govmdpi.com this compound could be similarly modified with a fluorophore to explore its cellular uptake and localization, potentially identifying novel biological targets or imaging applications.